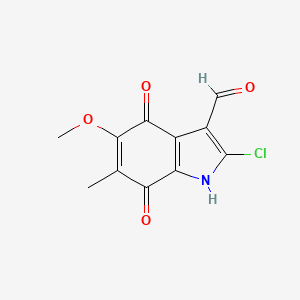
2-chloro-5-methoxy-6-methyl-4,7-dioxo-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-methoxy-6-methyl-4,7-dioxo-1H-indole-3-carbaldehyde is a complex organic compound belonging to the indole family. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-chloro-5-methoxy-6-methyl-4,7-dioxo-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
2-Chloro-5-methoxy-6-methyl-4,7-dioxo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
2-Chloro-5-methoxy-6-methyl-4,7-dioxo-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Medicine: This compound is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-methoxy-6-methyl-4,7-dioxo-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can act as receptor agonists or inhibitors, modulating biological processes such as cell signaling and gene expression . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-Chloro-5-methoxy-6-methyl-4,7-dioxo-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: Known for its role in multicomponent reactions and biological activities.
6-Chloro-2-methyl-1H-indole: Another indole derivative with similar structural features but different functional groups.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: A related compound with a pyridine ring instead of an indole ring. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
73355-50-7 |
|---|---|
Molecular Formula |
C11H8ClNO4 |
Molecular Weight |
253.64 g/mol |
IUPAC Name |
2-chloro-5-methoxy-6-methyl-4,7-dioxo-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H8ClNO4/c1-4-8(15)7-6(9(16)10(4)17-2)5(3-14)11(12)13-7/h3,13H,1-2H3 |
InChI Key |
AWHUKCWVGDWMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)NC(=C2C=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















